4-cyclobutyl-N-cyclohexyl-1,4-diazepane-1-carboxamide
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Overview
Description
4-Cyclobutyl-N-cyclohexyl-1,4-diazepane-1-carboxamide is a chemical compound with the molecular formula C16H29N3O It is characterized by the presence of a diazepane ring, which is a seven-membered ring containing two nitrogen atoms
Preparation Methods
The synthesis of 4-cyclobutyl-N-cyclohexyl-1,4-diazepane-1-carboxamide typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Cyclobutyl and Cyclohexyl Groups: The cyclobutyl and cyclohexyl groups are introduced through alkylation reactions using suitable alkylating agents.
Carboxamide Formation: The final step involves the formation of the carboxamide group through a reaction with an appropriate amine and carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-Cyclobutyl-N-cyclohexyl-1,4-diazepane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Cyclobutyl-N-cyclohexyl-1,4-diazepane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-cyclobutyl-N-cyclohexyl-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
4-Cyclobutyl-N-cyclohexyl-1,4-diazepane-1-carboxamide can be compared with other similar compounds, such as:
4-Cyclobutyl-N-cyclohexyl-1,4-diazepane-1-carboxylate: This compound has a similar structure but with a carboxylate group instead of a carboxamide group.
4-Cyclobutyl-N-cyclohexyl-1,4-diazepane-1-sulfonamide: This compound contains a sulfonamide group instead of a carboxamide group.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
IUPAC Name |
4-cyclobutyl-N-cyclohexyl-1,4-diazepane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O/c20-16(17-14-6-2-1-3-7-14)19-11-5-10-18(12-13-19)15-8-4-9-15/h14-15H,1-13H2,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLNCLAMCZCJIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCCN(CC2)C3CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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